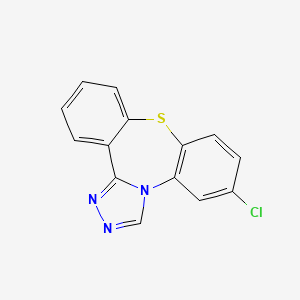![molecular formula C19H26O6 B12754450 (1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione CAS No. 441334-14-1](/img/structure/B12754450.png)
(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione is a complex organic molecule with a unique tetracyclic structure. This compound is characterized by multiple hydroxyl groups and a methylene bridge, making it a significant subject of study in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions. The starting materials are often simple organic molecules that undergo a series of transformations under controlled conditions. For example, the cyclization step may require the use of strong acids or bases, while hydroxylation might be achieved using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of catalysts and optimized reaction pathways would be essential to maximize yield and minimize by-products. Techniques such as chromatography and crystallization are commonly employed to purify the final product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
作用机制
The mechanism by which this compound exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol
- (1S,2R,5S,8S,9S,10S,11R,12R,13R,16R)-8,9,12-Trihydroxy-2,10,16-trimethyl-6-methylene-14-oxatetracyclo[11.2.1.0 2,11.0 5,10]hexadecane-3,15-dione
Uniqueness
What sets this compound apart from similar compounds is its specific arrangement of hydroxyl and carbonyl groups, as well as its unique tetracyclic structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
441334-14-1 |
|---|---|
分子式 |
C19H26O6 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione |
InChI |
InChI=1S/C19H26O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-10,12-16,20,22-23H,6H2,1-4H3/t8?,9-,10-,12+,13-,14+,15+,16+,18-,19-/m0/s1 |
InChI 键 |
PFEUJUXMHXWDQS-WDYRSAJKSA-N |
手性 SMILES |
CC1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=C[C@@H]([C@H]4O)O)C)C)O |
规范 SMILES |
CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(C4O)O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


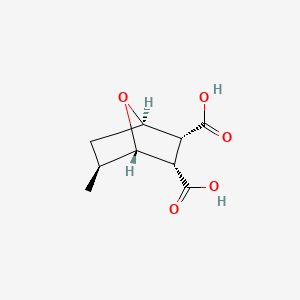

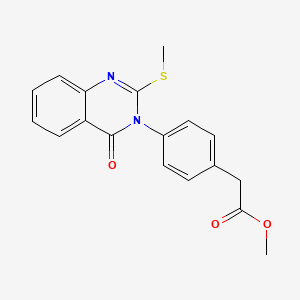
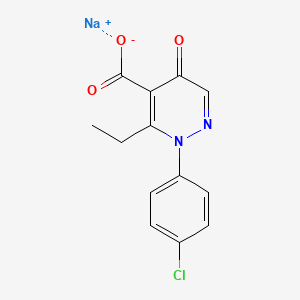
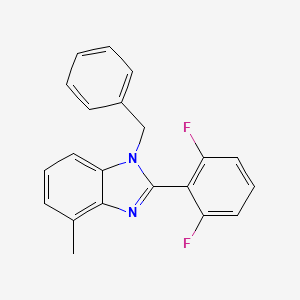
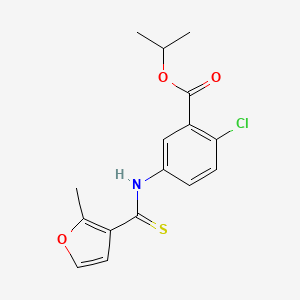
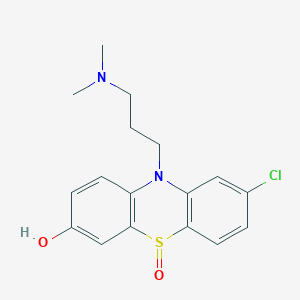
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

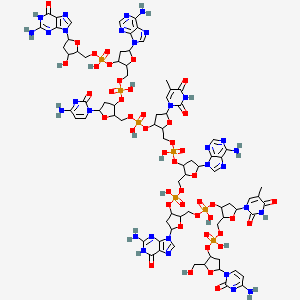
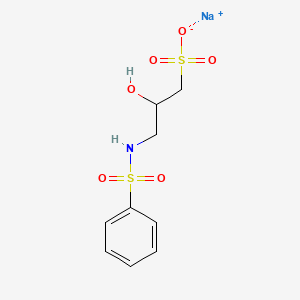
![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
